Bienvenue dans la boutique en ligne BenchChem!

Mevalonic Acid

Lactone Hydrolysis Kinetics Pharmaceutical Stability HMG-CoA Reductase Inhibitors

As the sole non-phosphorylated intermediate of the mevalonate pathway, mevalonic acid (MVA) is the definitive reagent for validating statin-induced phenotypes. Exogenous administration bypasses HMG-CoA reductase inhibition, completely rescuing simvastatin-induced cytotoxicity in C2C12 myotubes (80-110 μM, 72h). Unlike HMG-CoA or phosphorylated intermediates, MVA is membrane-permeable (as lactone), enabling direct cellular rescue assays. Universally restores both geranylgeranylation and farnesylation branches. Also serves as quantitative benchmark for metabolic engineering of isoprenoid production and non-invasive urinary biomarker for cholesterol synthesis rate monitoring. Stable isotope-labeled forms available for LC-MS/MS flux analysis.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 150-97-0
Cat. No. B085504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMevalonic Acid
CAS150-97-0
SynonymsAcid, Mevalonic
Mevalonate
Mevalonic Acid
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC(CCO)(CC(=O)O)O
InChIInChI=1S/C6H12O4/c1-6(10,2-3-7)4-5(8)9/h7,10H,2-4H2,1H3,(H,8,9)
InChIKeyKJTLQQUUPVSXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water, but also soluble in organic solvents, especially polar organic solvents.

Mevalonic Acid (CAS 150-97-0): Scientific and Industrial Procurement Baseline


Mevalonic acid (MVA; CAS 150-97-0) is a dihydroxy monocarboxylic acid (C6H12O4, MW 148.16) and the defining committed intermediate of the mevalonate pathway, the essential biosynthetic route for all isoprenoid-derived metabolites including cholesterol, steroid hormones, dolichol, ubiquinone, and prenylated proteins [1]. Under physiological conditions, it exists in equilibrium with its cyclic lactone form, mevalonolactone, interconversion between the two being facile [2]. The compound is endogenously produced from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) via the rate-limiting enzyme HMG-CoA reductase, which is the primary therapeutic target of the statin drug class [3].

Why Mevalonic Acid Cannot Be Replaced by HMG-CoA, Mevalonate-5-Phosphate, or Lactone-Only Analogs


Generic substitution within the mevalonate pathway is precluded by fundamentally distinct biochemical roles and physicochemical properties. Mevalonic acid occupies the unique gateway position between the HMG-CoA reductase-catalyzed rate-limiting step and all downstream phosphorylations; it is the only non-phosphorylated pathway intermediate that can be exogenously supplied to bypass HMG-CoA reductase inhibition [1]. Unlike HMG-CoA (a thioester that cannot cross the plasma membrane and is not commercially available as a stable reagent), mevalonic acid is membrane-permeable in its lactone form and can be administered to intact cells or organisms to rescue pathway flux [2]. Downstream intermediates such as mevalonate-5-phosphate and mevalonate-5-diphosphate are phosphorylated and thus cannot cross cell membranes without specialized delivery systems, severely limiting their utility as exogenous rescue agents [3]. Additionally, mevalonic acid exhibits fundamentally different lactonization kinetics compared to structurally related statin lactones, with a substantially faster relactonization rate that directly impacts experimental handling and in vivo behavior [4].

Quantitative Differentiation Evidence for Mevalonic Acid Against Closest Analogs


Mevalonic Acid vs. Statin Lactones: Differential Lactonization Kinetics Under Acidic Conditions

Mevalonolactone exhibits a substantially faster relactonization rate compared to structurally related HMG-CoA reductase inhibitor lactones (statins). Kinetic studies at pH 2.0 and 37°C demonstrated that while mevalonolactone hydrolyzes at a rate similar to statin lactones, it relactonizes at a significantly faster rate; this kinetic divergence is driven by both enthalpic and entropic factors [1]. For procurement and experimental design, this means that mevalonic acid-containing solutions behave differently from statin lactone solutions under identical acidic conditions, with implications for compound stability during storage and assay preparation.

Lactone Hydrolysis Kinetics Pharmaceutical Stability HMG-CoA Reductase Inhibitors

Mevalonic Acid vs. Mevalonolactone: Equivalent In Vivo Metabolic Fate Despite Differential Tissue Uptake

Although isolated hepatocytes preferentially take up mevalonolactone and brain tissue preferentially utilizes the open-chain salt form, in vivo metabolic studies reveal no statistical difference in overall oxidative metabolism between the two forms. Female rats oxidized 92 nmol of either [5-14C]mevalonic acid salt or lactone to CO2 in 7 hours, while males oxidized 52 nmol of either form, with no statistically significant difference between the salt and lactone within each sex group [1]. This functional equivalence is explained by the presence of a heat-labile delta-lactonase in rat serum that converts over 82% of mevalonolactone to the open-chain salt within 20 seconds of incubation [2].

Pharmacokinetics Prodrug Metabolism Serum Lactonase

Mevalonic Acid vs. 6-Fluoromevalonate: Substrate vs. Inhibitor Functional Divergence

6-Fluoromevalonate, a fluorinated analog of mevalonic acid, functions not as a pathway substrate but as a potent inhibitor of mevalonate-pyrophosphate decarboxylase (MVD) following intracellular phosphorylation. Its phosphorylated form, 6-fluoromevalonate 5-pyrophosphate, competitively inhibits MVD with a Ki of 37 nM [1]. In contrast, mevalonic acid serves as the native substrate for mevalonate kinase (Km values ranging from 3.6 to 65 μM depending on species and tissue source) [2]. In functional assays on arterial smooth muscle cells, 6-fluoromevalonate (1-50 μM) inhibited proliferation, whereas mevalonic acid (MVA) failed to rescue this inhibition, confirming that MVA cannot bypass the MVD blockade imposed by 6-fluoromevalonate [3].

Mevalonate Pathway Inhibition Enzyme Inhibitor Selectivity Cholesterol Biosynthesis

Mevalonic Acid as Statin Rescue Agent: Complete Reversal of Simvastatin-Induced Cytotoxicity in C2C12 Myotubes

Mevalonic acid (80, 90, 100, 110 μM) completely prevents the decrease in C2C12 myotube cell viability induced by simvastatin over a 72-hour incubation period. At all tested concentrations, myotubes incubated with simvastatin plus mevalonic acid showed no decline in cell viability, whereas those treated with simvastatin alone exhibited the expected loss of viability [1]. In a related study, 1 μM simvastatin efficiently blocked myotube formation in C2C12 cells, and mevalonic acid was able to cancel this effect [2]. Among downstream metabolites, geranylgeranyl pyrophosphate restored myotube formation, whereas farnesyl pyrophosphate did not, establishing mevalonic acid as the most upstream rescue agent capable of restoring full pathway flux [3].

Statin Myopathy Cell Viability Rescue Skeletal Muscle Biology

Urinary Mevalonic Acid Excretion: Validated Biomarker Correlating with Whole-Body Cholesterol Synthesis

Twenty-four-hour urinary mevalonic acid excretion shows a significant correlation with whole-body cholesterol synthesis (r = 0.835; n = 35; P < 0.001), establishing mevalonic acid measurement as a validated non-invasive biomarker for in vivo cholesterol biosynthetic rate [1]. In normolipemic volunteers, baseline excretion averaged 3.51 ± 0.59 μg/kg/day (n = 24), while patients with cerebrotendinous xanthomatosis exhibited significantly elevated excretion at 8.55 ± 1.92 μg/kg/day (n = 6; P < 0.001) [2]. Treatment with simvastatin (40 mg/day for 6 weeks) significantly reduced the urinary mevalonic acid-to-creatinine ratio from 110 ± 25 μg/g to 66 ± 25 μg/g (P < 0.001) [3]. Unlike HMG-CoA or phosphorylated intermediates, mevalonic acid is excreted in urine at measurable concentrations, enabling its use as a clinical biomarker without requiring tissue biopsy or complex sample preparation.

Cholesterol Synthesis Biomarker Clinical Pharmacology Statin Efficacy Monitoring

Mevalonic Acid (CAS 150-97-0): Evidence-Backed Research and Industrial Application Scenarios


Statin Target Engagement Validation and Myopathy Rescue Studies

Mevalonic acid is the definitive reagent for validating HMG-CoA reductase as the pharmacological target of statin-induced phenotypes. In C2C12 myotube models, co-incubation with mevalonic acid (80-110 μM, 72h) completely prevents simvastatin-induced cytotoxicity, providing the gold-standard control for demonstrating that observed effects are specifically due to mevalonate pathway depletion rather than off-target mechanisms [1]. This rescue assay is essential for any publication involving statin pharmacology and is routinely required by peer reviewers. The compound enables discrimination between effects driven by geranylgeranylation (rescued by geranylgeranyl pyrophosphate) versus farnesylation (not rescued by farnesyl pyrophosphate), with mevalonic acid serving as the universal upstream rescue agent that restores both branches of the pathway [2].

Metabolic Engineering for Isoprenoid Production in Microbial Cell Factories

In synthetic biology and industrial biotechnology, mevalonic acid serves as both a pathway intermediate for engineering and a quantitative benchmark for flux optimization. Reconstitution of heterologous mevalonate pathway genes in E. coli has enabled enhanced production of high-value isoprenoids including carotenoids, lycopene, and terpenoid-derived pharmaceuticals [1]. The availability of stable isotope-labeled mevalonic acid ([13C,d3]-mevalonic acid sodium salt) enables precise flux quantification via LC-MS/MS, essential for metabolic engineering optimization and industrial process development [2]. Recent 2024 advances in MVA pathway reconstitution using biosafety level 1 (BSL-1) gene combinations have improved carotenoid production yields and cell-specific productivity in fed-batch fermentation, demonstrating the pathway's continued industrial relevance [3].

In Vivo Cholesterol Synthesis Biomarker for Clinical and Preclinical Studies

Urinary mevalonic acid quantification provides a validated, non-invasive biomarker for assessing whole-body cholesterol synthesis rates in both clinical and preclinical settings. The strong correlation between 24-hour urinary mevalonic acid excretion and cholesterol synthesis (r = 0.835, P < 0.001) enables longitudinal monitoring of statin efficacy, with simvastatin treatment (40 mg/day) reducing urinary mevalonic acid-to-creatinine ratio by approximately 40% within 6 weeks [1]. This application is particularly valuable in studies where direct measurement of cholesterol synthesis via sterol balance or isotope incorporation is impractical. The coefficient of variation of mevalonic acid excretion over three consecutive days is small (9.8%, n = 7), supporting its reliability as a short-term biomarker [2]. Stable isotope-labeled mevalonic acid ([13C,d3] or [d3] variants) is commercially available for use as an internal standard in GC-MS and LC-MS/MS quantification workflows [3].

Pathway-Specific Inhibitor Discrimination in Cancer Metabolism Research

Mevalonic acid enables precise discrimination between different mechanisms of mevalonate pathway inhibition in cancer cell studies. Unlike 6-fluoromevalonate, which inhibits mevalonate-pyrophosphate decarboxylase (Ki = 37 nM) and blocks cholesterol synthesis downstream of mevalonic acid, mevalonic acid supplementation can rescue only those phenotypes originating from HMG-CoA reductase inhibition or upstream pathway blockade [1]. In ovarian cancer models, mevalonic acid rescue assays have been used to distinguish between statin-mediated effects (fully rescued by MVA) and effects of downstream inhibitors like 6-fluoromevalonate or squalestatin (not rescued by MVA) [2]. In studies of resveratrol-simvastatin combination therapy, mevalonic acid partially abrogates the inhibitory effects of resveratrol, confirming that resveratrol acts via mevalonate pathway modulation through mechanisms distinct from direct HMG-CoA reductase inhibition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mevalonic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.